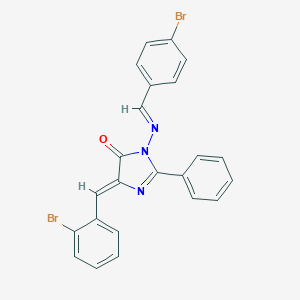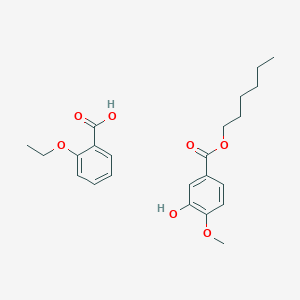
4-(o-Bromobenzylidene)-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(o-Bromobenzylidene)-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BBPI and is a derivative of imidazoline, a class of compounds that has been widely studied for their biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of BBPI involves its ability to modulate various signaling pathways that are involved in cell proliferation, apoptosis, and oxidative stress. BBPI has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. BBPI also activates the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cell survival. Additionally, BBPI has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects:
BBPI has been found to have various biochemical and physiological effects in animal models and cell cultures. These effects include the inhibition of cancer cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of inflammation. BBPI has also been shown to improve cardiac function and reduce blood pressure in animal models of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BBPI in lab experiments include its high potency, selectivity, and low toxicity. BBPI is also easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using BBPI is its poor solubility in water, which may limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on BBPI. One potential area of research is the development of BBPI analogs with improved solubility and bioavailability. Another area of research is the investigation of the molecular targets of BBPI and their downstream signaling pathways. Additionally, further studies are needed to determine the efficacy and safety of BBPI in human clinical trials.
Métodos De Síntesis
The synthesis of BBPI involves the condensation of 2-bromo-4'-methoxybenzaldehyde and 4-bromo-2'-hydroxybenzaldehyde with 2-phenyl-1,2-diaminopropane in the presence of acetic acid. The reaction proceeds via a Schiff base formation followed by cyclization to form the imidazoline ring. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
BBPI has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, BBPI has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In neuroprotection, BBPI has been found to protect neurons from oxidative stress and prevent neuronal death in animal models of neurodegenerative diseases. In cardiovascular diseases, BBPI has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure.
Propiedades
Número CAS |
126293-44-5 |
|---|---|
Nombre del producto |
4-(o-Bromobenzylidene)-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one |
Fórmula molecular |
C23H15Br2N3O |
Peso molecular |
509.2 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-bromophenyl)methylidene]-3-[(E)-(4-bromophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15Br2N3O/c24-19-12-10-16(11-13-19)15-26-28-22(17-6-2-1-3-7-17)27-21(23(28)29)14-18-8-4-5-9-20(18)25/h1-15H/b21-14-,26-15+ |
Clave InChI |
JTJNHQUJJGJNQM-IKCALLGASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Br)/C(=O)N2/N=C/C4=CC=C(C=C4)Br |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)N2N=CC4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)N2N=CC4=CC=C(C=C4)Br |
Sinónimos |
(5Z)-5-[(2-bromophenyl)methylidene]-3-[(4-bromophenyl)methylideneamino ]-2-phenyl-imidazol-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)


![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)